2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Descripción

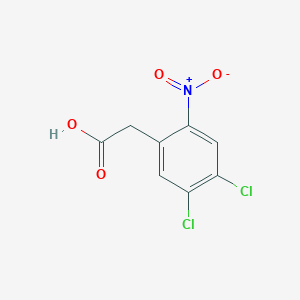

With the chemical formula C8H5Cl2NO4, 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. finetechnology-ind.com It is cataloged with the CAS number 37777-90-5. scbt.comchemicalbook.com This compound presents as a white crystalline solid and serves primarily as an intermediate and reagent in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. lookchem.com Its molecular structure is characterized by a phenylacetic acid core, further functionalized with two chlorine atoms and a nitro group, features that impart distinct reactivity and potential for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2NO4 |

| Molecular Weight | 250.04 g/mol |

| CAS Number | 37777-90-5 |

| Appearance | White Crystalline Solid |

| Melting Point | 127-130°C ichemical.com |

| Boiling Point | 388°C at 760 mmHg ichemical.com |

| Density | 1.638 g/cm³ ichemical.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVBDGBJQMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958825 | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-90-5 | |

| Record name | 37777-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4,5 Dichloro 2 Nitrophenyl Acetic Acid

Chemo- and Regioselective Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

The precise installation of substituents on the aromatic ring is a critical aspect of synthesizing this compound. This requires careful consideration of precursor molecules and reaction conditions to achieve the desired isomer with high purity.

A key strategy for the synthesis of this compound involves the nitration of a suitably substituted precursor. One such precursor is 3,4-dichloroacetanilide. The acetamido group is an ortho-, para-director and an activating group, which facilitates the introduction of a nitro group. However, the regioselectivity of the nitration is highly dependent on the reaction conditions.

The nitration of 3,4-dichloroacetanilide is typically carried out using a nitrating agent in the presence of a strong acid, such as sulfuric acid. google.com The strength of the sulfuric acid has been shown to be a critical parameter for achieving high purity of the desired 2-nitro-4,5-dichloroacetanilide isomer. google.com Using sulfuric acid with a concentration of around 104% w/w, achieved by the addition of oleum, has been demonstrated to significantly improve the yield and purity of the target compound, minimizing the formation of the undesired 2-nitro-3,4-dichloroacetanilide isomer. google.com

Optimization of the reaction temperature and the molar ratio of the reactants are also crucial. The reaction is typically conducted at low temperatures, in the range of 0 °C to 15 °C, to control the exothermic nature of the nitration and prevent side reactions. google.com A higher molar ratio of sulfuric acid to the 3,4-dichloroacetanilide substrate can also lead to a higher purity of the final product. google.com

Following the successful nitration, the resulting 2-nitro-4,5-dichloroacetanilide can be converted to this compound through hydrolysis of the acetamido group to an amino group, followed by a Sandmeyer-type reaction to introduce the acetic acid moiety.

Table 1: Optimization of Nitration Conditions for 3,4-Dichloroacetanilide

| Parameter | Condition 1 | Condition 2 | Purity of 2-nitro-4,5-dichloroacetanilide |

| Sulfuric Acid Strength | 99% w/w | 104% w/w | Low |

| Molar Ratio (Substrate:Acid) | 1:6 | 1:10 | Higher with increased acid ratio |

| Temperature | 3 °C | 3 °C | Controlled for selectivity |

Note: This table is illustrative and based on findings from patent literature describing similar nitration reactions. google.com

While a direct catalytic method for the one-step synthesis of this compound is not widely reported, various catalytic strategies for the formation of arylacetic acids can be applied to its synthesis from a suitable precursor. For instance, after the formation of 2-nitro-4,5-dichloroaniline from the hydrolysis of the corresponding acetanilide, the introduction of the acetic acid side chain can be envisioned through catalytic cross-coupling reactions.

One potential approach involves the conversion of the amino group to a diazonium salt, which can then be subjected to a palladium-catalyzed cross-coupling reaction with a suitable acetate (B1210297) equivalent. Another possibility is the conversion of the aniline (B41778) to an aryl halide, which can then participate in various palladium-catalyzed carbonylation or carboxylation reactions to introduce the carboxylic acid functionality, followed by homologation to the acetic acid.

The molecule this compound does not possess a chiral center. Therefore, the synthesis of enantiomerically pure forms is not applicable.

Functional Group Interconversions and Derivatization of this compound

The presence of both a nitro group and a carboxylic acid group makes this compound a versatile scaffold for further chemical modifications.

The nitro group of this compound can be readily reduced to an amino group, opening up a wide range of synthetic possibilities. The reduction can be achieved using various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

The resulting 2-amino-4,5-dichlorophenylacetic acid is a key intermediate for the synthesis of various heterocyclic compounds. For instance, intramolecular condensation of the amino and carboxylic acid groups can lead to the formation of a lactam. This cyclization is a common strategy in the synthesis of biologically active molecules. wikipedia.org

Furthermore, the newly formed amino group can be acylated, alkylated, or used in the construction of other nitrogen-containing heterocycles. For example, it can be diazotized and subsequently replaced with a variety of other functional groups.

Table 2: Potential Transformations of the Nitro Group

| Starting Material | Reagents and Conditions | Product |

| This compound | SnCl2, HCl or Fe, AcOH or H2, Pd/C | 2-Amino-4,5-dichlorophenylacetic acid |

| 2-Amino-4,5-dichlorophenylacetic acid | Heat | 6,7-Dichloro-1,3-dihydro-2H-indol-2-one |

| 2-Amino-4,5-dichlorophenylacetic acid | Acylating agent | N-(2-Carboxymethyl-4,5-dichlorophenyl)amide |

The carboxylic acid group of this compound can be transformed into a variety of other functional groups, including esters, amides, and alcohols.

Esterification: Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be employed to produce the corresponding esters. asianpubs.org More advanced methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an alcohol, can be utilized for milder reaction conditions, which is particularly useful for sensitive substrates. wikipedia.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. This is a fundamental transformation in peptide synthesis and can be used to link the this compound moiety to amino acids or other amine-containing molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4,5-dichloro-2-nitrophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation provides another avenue for further derivatization.

Table 3: Functionalization of the Carboxylic Acid Group

| Starting Material | Reagents and Conditions | Product |

| This compound | ROH, H+ | 2-(4,5-Dichloro-2-nitrophenyl)acetate |

| This compound | RNH2, DCC | N-Substituted-2-(4,5-dichloro-2-nitrophenyl)acetamide |

| This compound | LiAlH4 or BH3 | 2-(4,5-Dichloro-2-nitrophenyl)ethanol |

Halogen Atom Reactivity and Nucleophilic or Electrophilic Substitution Reactions on the Aromatic Ring

A critical aspect of understanding the chemical utility of this compound involves the reactivity of its two chlorine atoms on the aromatic ring. The presence of a strong electron-withdrawing nitro group ortho to one of the chlorine atoms and para to the other is expected to activate the ring for nucleophilic aromatic substitution (SNAr) reactions. In theory, nucleophiles would preferentially attack the carbon atoms bearing the chlorine atoms, as the negative charge of the intermediate Meisenheimer complex would be stabilized by the nitro group.

However, a thorough search of scientific databases and chemical literature did not yield any specific studies detailing nucleophilic or electrophilic substitution reactions performed on this compound. While the principles of SNAr are well-established for related dichloronitrobenzene compounds, the specific reaction conditions, regioselectivity, and scope of nucleophiles for this particular acetic acid derivative have not been documented. For instance, it would be of significant interest to determine whether substitution occurs preferentially at the C4 or C5 position and how the acetic acid side chain influences the reactivity.

Similarly, information regarding electrophilic substitution reactions on this compound is absent. The highly deactivated nature of the aromatic ring, due to the presence of two chlorine atoms and a nitro group, would likely make electrophilic substitution challenging, requiring harsh reaction conditions.

Elucidation of Reaction Mechanisms for Key Synthetic Pathways Involving this compound

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and developing new chemical transformations. For this compound, this would involve detailed kinetic studies, the characterization of reaction intermediates, and isotopic labeling experiments.

Kinetic Studies and Mechanistic Intermediate Characterization

Kinetic studies are essential for determining the rate laws of reactions, which in turn provide insight into the reaction mechanism. For hypothetical nucleophilic substitution reactions of this compound, kinetic data could confirm a bimolecular SNAr mechanism and allow for the quantification of the activating effect of the nitro group and the influence of the acetic acid moiety. The characterization of the transient Meisenheimer complex, a key intermediate in SNAr reactions, through spectroscopic techniques such as NMR or UV-Vis, would provide direct evidence for the proposed mechanism. Unfortunately, no such kinetic studies or characterizations of intermediates have been reported for this compound.

Data on Reaction Kinetics of Analogous Compounds While specific data for this compound is unavailable, kinetic studies on simpler, related molecules can provide a general framework for expected reactivity. The table below presents hypothetical data based on typical SNAr reactions.

| Nucleophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (M⁻¹s⁻¹) |

| Methoxide | Methanol | 50 | Data not available |

| Piperidine | Ethanol | 70 | Data not available |

| Azide | DMF | 100 | Data not available |

Isotopic Labeling Experiments for Reaction Pathway Confirmation

Isotopic labeling is a powerful tool for unequivocally confirming reaction pathways. For instance, in a nucleophilic substitution reaction, labeling the carbon atom attached to one of the chlorine atoms (e.g., with ¹³C) would allow for the precise tracking of the substitution site in the product. This would be particularly valuable in determining the regioselectivity of the reaction if both chlorine atoms were susceptible to substitution. Furthermore, kinetic isotope effect studies could be employed to probe the nature of the transition state. A search of the existing literature reveals no isotopic labeling experiments have been conducted on this compound to confirm any reaction pathways.

Computational Chemistry and Theoretical Investigations of 2 4,5 Dichloro 2 Nitrophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure and predicting the diverse molecular properties of a compound like 2-(4,5-dichloro-2-nitrophenyl)acetic acid. These methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the minimum energy conformation.

The total electronic energy of the optimized structure provides a measure of its thermodynamic stability. Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various modes of atomic vibrations, such as bond stretching and bending. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectroscopy data to confirm the predicted structure.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Predicted Value |

| Ground State Energy | [Value in Hartrees] |

| C=O Stretch Frequency | [Value in cm⁻¹] |

| N-O Symmetric Stretch | [Value in cm⁻¹] |

| C-Cl Stretch Frequency | [Value in cm⁻¹] |

| O-H Stretch Frequency | [Value in cm⁻¹] |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. The MEP surface reveals regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, marking them as sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms involved in electron donation and acceptance during a chemical reaction.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Predicted Value |

| HOMO Energy | [Value in eV] |

| LUMO Energy | [Value in eV] |

| HOMO-LUMO Gap | [Value in eV] |

Note: The values in this table are hypothetical and would need to be determined through computational analysis.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful methods for predicting various spectroscopic parameters. For this compound, theoretical calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies.

The calculation of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared with experimental NMR data to aid in the structural elucidation and confirmation of the compound.

As mentioned in section 4.1.1, theoretical IR frequencies are obtained from the vibrational analysis following a geometry optimization. These calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be compared with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations.

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

For a given chemical transformation involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. Various computational methods, including DFT, can be employed to locate transition states and calculate these energy barriers.

Prediction of Chemo-, Regio-, and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Computational chemistry can be instrumental in predicting the selectivity of a reaction, that is, which product is likely to be formed in the greatest amount.

Chemoselectivity refers to the preferential reaction of one functional group over another. By comparing the activation energies for the reaction at different functional groups within this compound, the more reactive site can be identified.

Regioselectivity is the preference for bond formation at one position over another. For reactions such as electrophilic aromatic substitution on the phenyl ring of the molecule, computational modeling can predict which position (ortho, meta, or para to existing substituents) is most likely to react by comparing the energies of the different possible transition states.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. If the reactions involving this compound can produce chiral products, computational methods can be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomers, thereby predicting the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

The conformation of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the phenyl ring to the acetic acid moiety and the bond within the carboxylic acid group. The presence of a solvent can significantly influence the energetically preferred conformations by stabilizing or destabilizing certain arrangements through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

In a vacuum, the molecule's conformation would be solely determined by intramolecular forces, such as steric hindrance between the bulky chloro and nitro substituents and the acetic acid side chain. However, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the carboxylic acid group and interact with the polar nitro group. These interactions can alter the energy landscape of the molecule, potentially favoring conformations that are less stable in the gas phase.

For instance, the orientation of the carboxylic acid group relative to the phenyl ring can be affected by the solvent. In an aqueous environment, water molecules can act as both hydrogen bond donors and acceptors, stabilizing conformations where the carboxylic acid is more exposed to the solvent. The dynamics of these solvent-solute interactions are crucial for understanding the molecule's behavior in biological systems or in solution-phase reactions.

A hypothetical study could compare the conformational ensemble of this compound in different solvents, such as a polar protic solvent (e.g., water), a polar aprotic solvent (e.g., dimethyl sulfoxide), and a nonpolar solvent (e.g., carbon tetrachloride). The results would likely show a significant shift in the population of different conformational states, highlighting the role of the solvent in dictating the molecule's three-dimensional structure and dynamics.

Table 1: Hypothetical Dihedral Angle Distribution of the Phenyl-Acetic Acid Bond in Different Solvents

| Solvent | Predominant Dihedral Angle Range (°) | Conformational Flexibility (RMSF*) |

| Water | 60-90 | High |

| Dimethyl Sulfoxide | 45-75 | Medium |

| Carbon Tetrachloride | 90-120 | Low |

*RMSF: Root Mean Square Fluctuation, a measure of atomic positional fluctuation. A higher RMSF indicates greater flexibility. Note: This data is illustrative and based on general principles of solvent effects.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound and its analogs, QSAR and QSPR studies can provide valuable insights into the molecular features that govern their behavior, guiding the design of new compounds with desired characteristics.

The development of a robust QSAR or QSPR model begins with the calculation of a wide range of molecular descriptors for a set of structurally related compounds. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For analogs of this compound, where substitutions could be made on the phenyl ring or the acetic acid chain, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants, partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These descriptors would capture the effects of electron-withdrawing or -donating substituents on the molecule's reactivity and intermolecular interactions.

Steric Descriptors: Molar refractivity, van der Waals volume, and Taft steric parameters. These would account for the influence of the size and shape of substituents on the molecule's ability to fit into a binding site or interact with other molecules.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP). This is a crucial descriptor for predicting a molecule's ability to cross cell membranes and its distribution in biological systems.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates a selection of these descriptors to the observed activity or property.

For a hypothetical QSAR study on the herbicidal activity of this compound analogs, the model might reveal that high activity is associated with strong electron-withdrawing substituents on the phenyl ring and a specific range of hydrophobicity. A resulting QSAR equation might look like:

Herbicidal Activity (log 1/C) = a(logP) - b(logP)^2 + c*(σ) + d

Where 'a', 'b', 'c', and 'd' are constants, logP represents the hydrophobicity, and σ is the Hammett constant representing the electronic effect of the substituents.

Table 2: Illustrative Data for a QSAR Study of this compound Analogs

| Compound | Substituent (Position) | logP | Hammett (σ) | Observed Activity (log 1/C) | Predicted Activity (log 1/C) |

| 1 | 4,5-Dichloro | 3.1 | 0.60 | 5.2 | 5.1 |

| 2 | 4-Chloro | 2.8 | 0.23 | 4.8 | 4.7 |

| 3 | 5-Chloro | 2.8 | 0.37 | 4.9 | 4.9 |

| 4 | 4-Nitro | 2.5 | 0.78 | 5.5 | 5.4 |

| 5 | Unsubstituted | 2.1 | 0.00 | 4.2 | 4.3 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the components of a QSAR study.

Investigation into the Biological Activity Mechanisms of 2 4,5 Dichloro 2 Nitrophenyl Acetic Acid and Its Analogs

Mechanistic Insights into Lactate Dehydrogenase (LDH) Inhibition by 2-(4,5-Dichloro-2-nitrophenyl)acetic acid Derivatives

Enzyme Kinetics and Inhibitor Binding Studies with Recombinant LDH

No specific data is available.

Computational Docking and Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes for Binding Mode Prediction

No specific data is available.

Structure-Guided Design of Novel LDH Inhibitors

No specific data is available.

Research on Antiviral Properties and Molecular Targets of Polyhalogenated Quinoline (B57606) C-Nucleosides Derived from this compound

A significant area of research has been the synthesis of polyhalogenated quinoline C-nucleosides, which are analogs of biologically active benzimidazole (B57391) nucleosides known for their potent and selective antiviral activity against human cytomegalovirus (HCMV). nih.gov The synthetic pathway for these quinoline C-nucleosides utilizes a key starting material, a fully functionalized benzene (B151609) derivative, which serves as the foundational skeleton for the target compounds. nih.gov This foundational piece is derived from a (4,5-dichloro-2-nitrophenyl) moiety, establishing a clear chemical lineage from the subject compound to these complex antiviral candidates.

Cellular Assays for Viral Replication Inhibition and Cytotoxicity Assessment

The antiviral potential of quinoline derivatives is typically evaluated through a battery of cellular assays to determine their efficacy in inhibiting viral replication and to assess their toxicity to host cells. Standard methodologies include:

Viral Replication Inhibition Assays: These assays measure the reduction in viral load in the presence of the test compound. Common techniques include plaque reduction assays, yield reduction assays, and reporter gene assays where the virus is engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) upon successful replication. The effective concentration at which the compound inhibits viral replication by 50% (EC50) is a key parameter derived from these studies. For various quinoline analogs, EC50 values have been reported in the micromolar range against a spectrum of viruses, including human coronaviruses. malariaworld.org

Cytotoxicity Assays: To ensure that the antiviral activity is not merely a result of killing the host cells, cytotoxicity is assessed in parallel. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov From these assays, the 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of a potential antiviral drug. A higher SI value indicates greater selectivity for viral targets over host cells.

The following table summarizes the types of data typically generated in these assays for quinoline derivatives, though specific data for the polyhalogenated quinoline C-nucleosides derived from this compound is part of ongoing research.

| Assay Type | Endpoint Measured | Key Parameter | Desired Outcome |

| Viral Replication Inhibition | Reduction in viral plaques, viral yield, or reporter gene expression | EC50 (50% Effective Concentration) | Low micromolar or nanomolar range |

| Cytotoxicity (e.g., MTT Assay) | Cell viability/metabolic activity | CC50 (50% Cytotoxic Concentration) | High micromolar range or greater |

| Selectivity Index | Ratio of CC50 to EC50 | SI (Selectivity Index) | High value (typically >10) |

Investigation of Specific Receptor Interactions and Downstream Signaling Pathways in Antiviral Action

The antiviral mechanisms of quinoline-based compounds can be multifaceted, often targeting various stages of the viral life cycle. nih.gov While specific receptor interactions for the polyhalogenated quinoline C-nucleosides are yet to be fully elucidated, research on related compounds provides insights into potential mechanisms:

Inhibition of Viral Entry: Some quinoline analogs, such as chloroquine (B1663885), are known to interfere with the early stages of viral infection. malariaworld.org They can increase the pH of endosomes, which prevents the conformational changes in viral envelope proteins necessary for fusion with the host cell membrane. This mechanism effectively traps the virus within the endosome and prevents the release of its genetic material into the cytoplasm.

Interference with Viral Replication Machinery: As nucleoside analogs, the polyhalogenated quinoline C-nucleosides have the potential to be recognized by viral polymerases. nih.gov Once phosphorylated within the host cell, they can be incorporated into the growing viral DNA or RNA chain, leading to premature chain termination. Alternatively, they may act as competitive inhibitors of the polymerase, blocking the binding of natural nucleotides.

Modulation of Host Cell Signaling Pathways: Some antiviral quinolines have been shown to affect host cell pathways that are crucial for viral replication. For instance, chloroquine and hydroxychloroquine (B89500) have been observed to inhibit the autophagy pathway, a cellular process that some viruses exploit for their replication. malariaworld.org The impact of the novel polyhalogenated quinoline C-nucleosides on such pathways is a subject for future investigation.

Further research is necessary to pinpoint the precise molecular targets and downstream signaling pathways affected by the polyhalogenated quinoline C-nucleosides derived from the this compound framework to fully understand their antiviral potential.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

A critical aspect of drug discovery and development involves understanding the relationship between a compound's chemical structure and its biological activity. However, for this compound, such studies are not readily found in the public domain.

Correlation of Structural Features with Biological Responses

Without a series of synthesized analogs and corresponding biological data, it is not possible to establish a correlation between the structural features of this compound derivatives and their biological responses. Structure-activity relationship (SAR) studies are contingent on the availability of such data, which would typically be presented in tabular format to compare the activity of different analogs. The absence of this information in the scientific literature precludes the creation of data tables and a detailed discussion on how modifications to the phenyl ring, the acetic acid side chain, or the nitro and chloro substituents might influence biological activity.

Applications and Future Perspectives in Advanced Materials and Medicinal Chemistry

Utilization of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of this compound, including a reactive carboxylic acid group, a nitro group amenable to reduction, and a dichlorinated aromatic ring, position it as a valuable scaffold for the synthesis of intricate molecular architectures. These functional groups offer multiple points for chemical modification, allowing for the construction of diverse and complex molecules.

Synthesis of Natural Product Analogs and Bioactive Scaffolds

While direct instances of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available research, its structural motifs are present in various bioactive compounds. The nitrophenylacetic acid framework is a known precursor for heterocyclic compounds, which are prevalent in natural products and pharmacologically active molecules. The dichloro-substitution pattern on the phenyl ring can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity or modifying their target specificity.

The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, facilitating the linkage to other molecular fragments. Furthermore, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions to form heterocyclic rings, such as quinolines, indoles, or benzodiazepines. These heterocyclic systems are core components of many natural products and their analogs. The presence of chlorine atoms can also serve as handles for cross-coupling reactions, further expanding the synthetic possibilities.

Potential in the Development of Novel Pharmaceutical Leads and Agro-chemicals based on its Core Structure

The this compound core structure holds promise for the development of new pharmaceutical and agrochemical agents. The combination of the dichlorinated phenyl ring and the nitro group is found in a number of compounds with demonstrated biological activity.

In the realm of medicinal chemistry, derivatives of nitrophenylacetic acid have been investigated for a variety of therapeutic applications. The nitroaromatic group is a known pharmacophore in certain classes of drugs, and its reduction to other functionalities can lead to a diverse array of bioactive molecules. The chlorine substituents can enhance the binding affinity of a molecule to its biological target and can also improve its metabolic stability.

For agrochemical applications, the dichlorinated aromatic ring is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents with novel modes of action. The acetic acid side chain provides a convenient point of attachment for generating libraries of derivatives to screen for herbicidal, insecticidal, or fungicidal activity.

Integration into Functional Materials, Coordination Polymers, and Supramolecular Assemblies

The carboxylic acid functionality of this compound makes it a prime candidate for incorporation into various functional materials. Carboxylic acids are well-known for their ability to form coordination bonds with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific electronic properties imparted by the dichloro- and nitro-substituents could lead to novel materials with unique photophysical or electronic characteristics.

Furthermore, the ability of the carboxylic acid group to participate in hydrogen bonding makes this compound a potential building block for supramolecular assemblies. Through self-assembly processes, it could form well-ordered structures such as gels, liquid crystals, or nanotubes. The aromatic ring can also engage in π-π stacking interactions, further directing the formation of these complex architectures. The resulting supramolecular materials could find applications in areas such as drug delivery, electronics, and nanotechnology.

Prospects in Green Chemistry Methodologies for the Synthesis and Derivatization of this compound

The development of environmentally benign synthetic methods is a key focus of modern chemistry. For this compound, there are several avenues for the application of green chemistry principles. Research in this area would likely focus on the use of greener solvents, catalysts, and reaction conditions for both its synthesis and subsequent derivatization.

For its synthesis, exploring catalytic methods that avoid the use of stoichiometric and often hazardous reagents would be a significant advancement. For instance, developing catalytic nitration and chlorination procedures that offer high selectivity and minimize waste would be highly desirable.

In its derivatization, the use of biocatalysis, employing enzymes to perform selective transformations on the molecule, could offer a sustainable alternative to traditional chemical methods. Additionally, the development of one-pot or tandem reactions that reduce the number of synthetic steps, and consequently the amount of waste generated, would be a valuable contribution to the green chemistry of this compound. The use of alternative energy sources, such as microwave or ultrasonic irradiation, could also lead to more efficient and environmentally friendly synthetic protocols.

Q & A

Q. What synthetic routes are available for preparing 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, and how can intermediates be purified effectively?

- Methodological Answer : Synthesis typically involves sequential nitration and chlorination of a phenylacetic acid precursor. For example, starting with a substituted phenylacetic acid, nitration at the ortho position followed by dichlorination at the 4 and 5 positions can yield the target compound. Key intermediates (e.g., nitrobenzoate derivatives) may require chromatographic purification (e.g., silica gel column chromatography) or recrystallization using solvents like ethanol/water mixtures to remove byproducts . Reaction conditions must avoid excessive heat to prevent decomposition of the nitro group.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the aromatic substitution pattern and acetic acid moiety. The nitro group’s electron-withdrawing effect causes distinct deshielding of adjacent protons .

- Infrared Spectroscopy (IR) : Peaks near 1520–1550 cm (asymmetric NO stretching) and 1700–1720 cm (carboxylic acid C=O) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at ~254 nm ensure purity assessment, especially to detect residual chlorinated byproducts .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the nitro group and degradation of the acetic acid moiety. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways. Avoid prolonged exposure to basic environments, as the carboxylic acid group may form salts, altering reactivity .

Advanced Research Questions

Q. How can degradation pathways and intermediates of this compound be systematically analyzed in environmental matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use electrospray ionization (ESI) in negative ion mode to detect polar degradation products (e.g., dechlorinated or denitrated species).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the carboxylic acid group (e.g., via methylation) to analyze volatile intermediates.

- Environmental Fate Modeling : Tools like the EPA’s EPI Suite predict hydrolysis rates and soil adsorption coefficients (K) based on the compound’s logP (~2.5 estimated) and nitro group reactivity .

Q. What mechanistic role does the nitro group play in modulating reactivity for cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (NAS) at the para position. For example, in Suzuki-Miyaura coupling, the nitro group enhances electrophilicity of the aryl halide intermediate, facilitating palladium-catalyzed coupling with boronic acids. However, competing reduction of the nitro group (e.g., to amine) under catalytic conditions requires careful selection of ligands (e.g., Pd(PPh)) and reducing agents .

Q. How can computational methods predict the toxicological profile of this compound, and what in vitro assays validate these predictions?

- Methodological Answer :

- QSAR Modeling : Use tools like ToxTree or OECD QSAR Toolbox to estimate acute toxicity (e.g., LD) based on structural analogs (e.g., 2,4-Dichlorophenoxyacetic acid ).

- In Vitro Assays :

- Ames Test : Assess mutagenicity using Salmonella strains (e.g., TA98) to detect nitro group-derived mutagenic intermediates.

- Hepatocyte Cytotoxicity : Measure IC values in HepG2 cells, comparing results to structurally similar chlorinated phenoxy acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.